4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
Overview
Description
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine is a chemical compound characterized by its bromine and tert-butyl groups attached to an oxazolo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine typically involves multiple steps, starting with the construction of the oxazolo[4,5-c]pyridine core One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the bromine atom to form a corresponding bromide.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.
Major Products Formed:
Oxidation: Bromates or other oxidized bromine species.
Reduction: Bromide salts or other reduced forms.
Substitution: A wide range of substituted oxazolo[4,5-c]pyridines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell membranes, disrupting their integrity. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes and inhibition of essential enzymes.
Anticancer Activity: Inhibition of kinases and other signaling molecules involved in cancer progression.
Comparison with Similar Compounds
4-Bromo-2-methyl-oxazolo[4,5-c]pyridine
4-Bromo-2-phenyl-oxazolo[4,5-c]pyridine
4-Bromo-2-(methylthio)-oxazolo[4,5-c]pyridine
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Properties
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2,3)9-13-7-6(14-9)4-5-12-8(7)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKTXQGZQAJGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209588 | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-84-8 | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazolo[4,5-c]pyridine, 4-bromo-2-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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